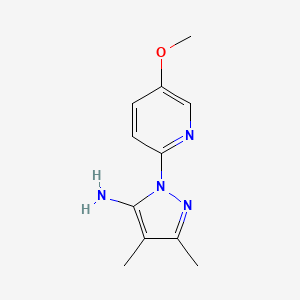
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with hydroxyphenyl and phenylamino groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of ethanol as a solvent and acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include inhibition of signal transduction processes or disruption of cellular metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-2(1H)-one
- 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyridine-4(3H)-one
- 3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)quinazolin-4(3H)-one
Uniqueness
3-(4-hydroxyphenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in binding to molecular targets .
Eigenschaften
Molekularformel |
C17H15N3O2 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
6-anilino-3-(4-hydroxyphenyl)-5-methylpyrimidin-4-one |
InChI |
InChI=1S/C17H15N3O2/c1-12-16(19-13-5-3-2-4-6-13)18-11-20(17(12)22)14-7-9-15(21)10-8-14/h2-11,19,21H,1H3 |
InChI-Schlüssel |
WQVOIHSPOJRABI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN(C1=O)C2=CC=C(C=C2)O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


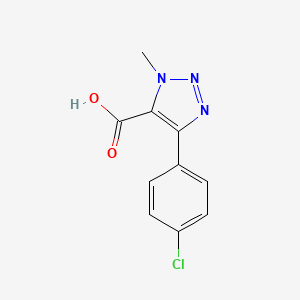
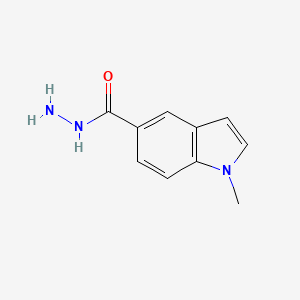
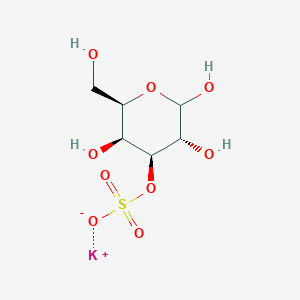

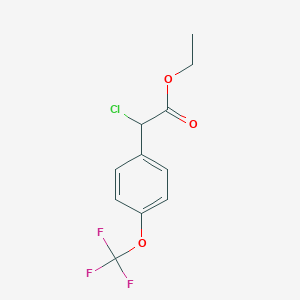
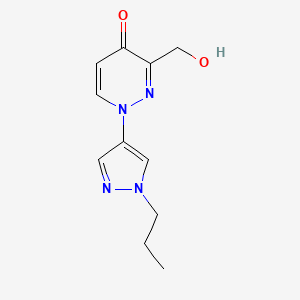
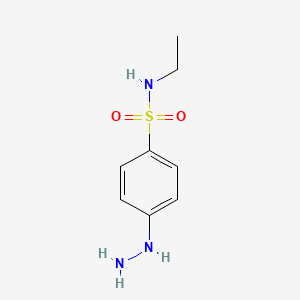
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
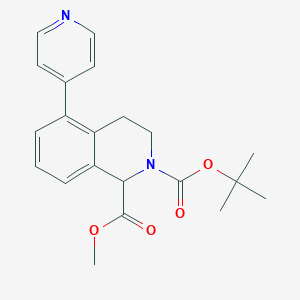
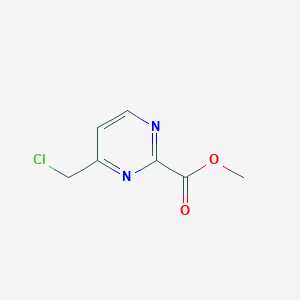
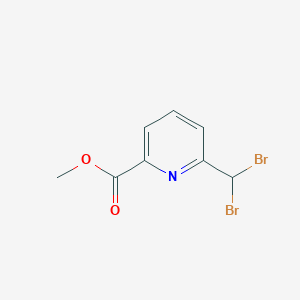
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
